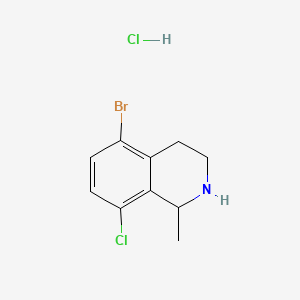
5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of bromine and chlorine atoms attached to the isoquinoline ring, which imparts unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride typically involves multi-step organic reactions. One common approach includes:
Bromination and Chlorination:
Methylation: The methyl group is introduced via alkylation reactions, often using methyl iodide or methyl bromide in the presence of a base.
Hydrogenation: The reduction of the isoquinoline ring to the tetrahydroisoquinoline structure is performed using hydrogen gas and a suitable catalyst, such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any functional groups present.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide, under reflux conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully hydrogenated tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学研究应用
5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms may enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
5-bromo-8-chloro-1-methylisoquinoline: Lacks the tetrahydro structure, which may affect its biological activity.
8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom, potentially altering its chemical reactivity and biological properties.
5-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the chlorine atom, which may influence its overall activity.
Uniqueness
5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride is unique due to the combined presence of bromine and chlorine atoms on the tetrahydroisoquinoline ring, which imparts distinct chemical and biological properties. This combination may enhance its potential as a versatile compound in various research and industrial applications.
属性
IUPAC Name |
5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN.ClH/c1-6-10-7(4-5-13-6)8(11)2-3-9(10)12;/h2-3,6,13H,4-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUFVNFLBTXWNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC(=C2CCN1)Br)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrCl2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butylN-[1-(sulfamoylmethyl)cyclopropyl]carbamate](/img/structure/B6607271.png)
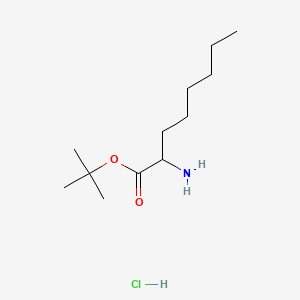
![4-methyl-2-azabicyclo[2.2.1]heptanehydrochloride](/img/structure/B6607290.png)
![{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanoldihydrochloride](/img/structure/B6607293.png)
![{1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazol-4-yl}methanoldihydrochloride,Mixtureofdiastereomers](/img/structure/B6607300.png)
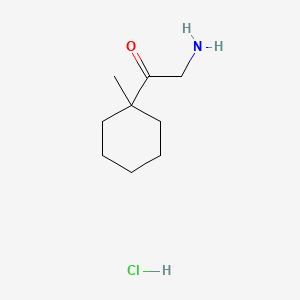

![1-[5-fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanaminedihydrochloride](/img/structure/B6607328.png)
![5-bromo-3-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoicacid](/img/structure/B6607329.png)
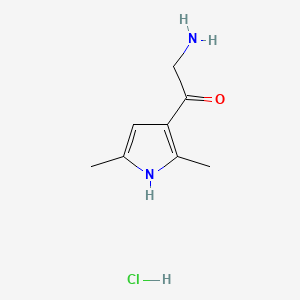
![1-[(ethylsulfanyl)methyl]cyclobutan-1-aminehydrochloride](/img/structure/B6607347.png)

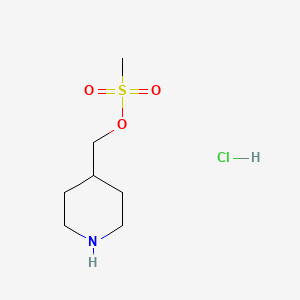
![1-[2-(pyrimidin-5-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B6607375.png)
